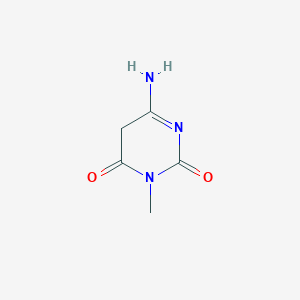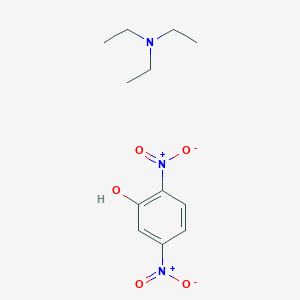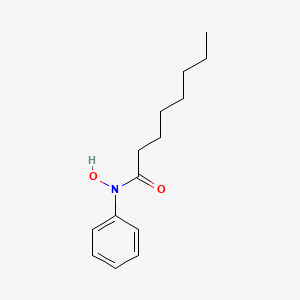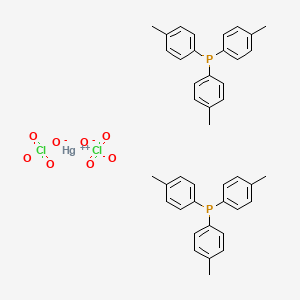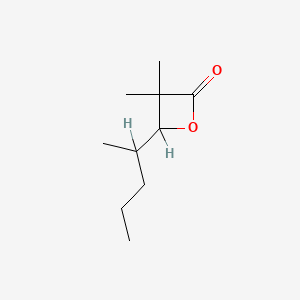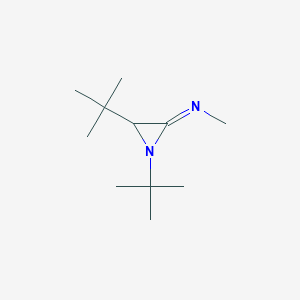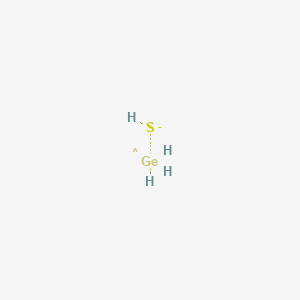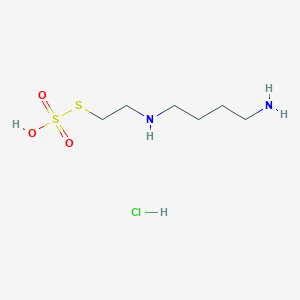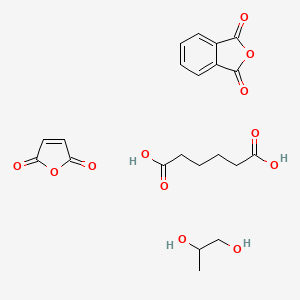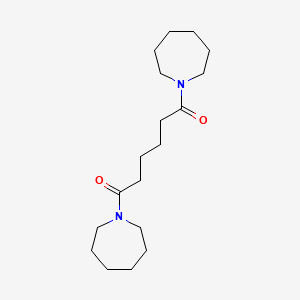
1,6-Di(azepan-1-yl)hexane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Di(azepan-1-yl)hexane-1,6-dione is a chemical compound with the molecular formula C18H32N2O2 It features two azepane rings attached to a hexane backbone, with ketone groups at the 1 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di(azepan-1-yl)hexane-1,6-dione typically involves the reaction of hexane-1,6-dione with azepane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Di(azepan-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The azepane rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, with conditions tailored to the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,6-Di(azepan-1-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Di(azepan-1-yl)hexane-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,6-Di(azepan-1-yl)hexane-1,6-dione: shares similarities with other compounds containing azepane rings and ketone groups.
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer in transdermal drug delivery.
Uniqueness
This compound is unique due to its specific combination of azepane rings and hexane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
24686-22-4 |
|---|---|
Molecular Formula |
C18H32N2O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1,6-bis(azepan-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C18H32N2O2/c21-17(19-13-7-1-2-8-14-19)11-5-6-12-18(22)20-15-9-3-4-10-16-20/h1-16H2 |
InChI Key |
BPCSJBSQFHKGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCCCC(=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


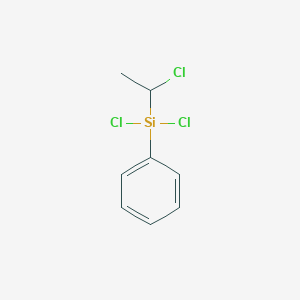
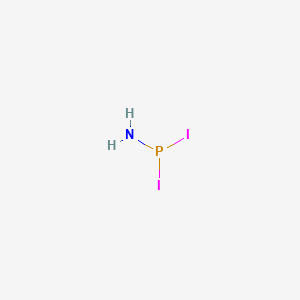
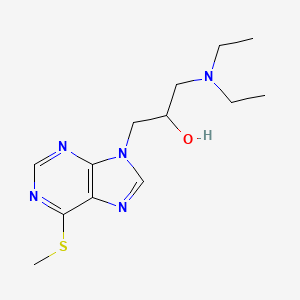
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
